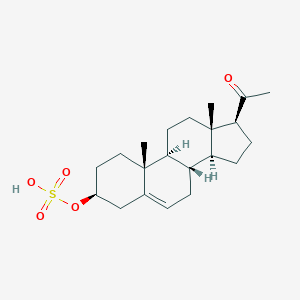
Pregnenolone sulfate
Übersicht
Beschreibung
Pregnenolonmonosulfat, auch bekannt als 3β-Hydroxy-5-pregnen-20-on-monosulfat, ist ein natürlich vorkommender Steroidmetabolit, der aus Pregnenolon gewonnen wird. Es ist ein Neurosteroid mit bedeutenden Rollen bei der Modulation verschiedener Ionenkanäle, Transporter und Enzyme. Pregnenolonmonosulfat ist bekannt für seine kognitiven und gedächtnisfördernden Eigenschaften sowie für seine Auswirkungen auf Stimmung und Angst .
Wissenschaftliche Forschungsanwendungen
Pregnenolone monosulfate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid hormones.
Biology: Studied for its role in modulating ion channels and neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects on cognitive function, mood disorders, and neuroprotection.
Industry: Utilized in the development of pharmaceuticals and as a biochemical research tool .
Wirkmechanismus
Pregnenolone monosulfate exerts its effects through several mechanisms:
Ion Channel Modulation: Acts as a modulator of various ion channels, including GABA_A, NMDA, and AMPA receptors.
Receptor Interaction: Inhibits cannabinoid CB1 receptors, reducing the effects of tetrahydrocannabinol (THC).
Pathways Involved: Engages in signaling pathways that influence neuronal activity and synaptic plasticity .
Similar Compounds:
Pregnenolone: The precursor to pregnenolone monosulfate.
Dehydroepiandrosterone sulfate (DHEA-S): Another sulfated steroid with similar neuroactive properties.
Comparison:
Pregnenolone: While pregnenolone is the precursor, pregnenolone monosulfate has additional sulfation, enhancing its water solubility and altering its biological activity.
Dehydroepiandrosterone sulfate: Both compounds share neuroactive properties, but pregnenolone monosulfate has distinct effects on specific ion channels and receptors
Pregnenolone monosulfate stands out due to its unique combination of neurosteroid activity, ion channel modulation, and receptor interactions, making it a valuable compound in both research and therapeutic contexts.
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Pregnenolonmonosulfat wird aus Pregnenolon durch einen Sulfatierungsprozess synthetisiert. Dieser beinhaltet die Addition einer Sulfatgruppe an das Pregnenolonmolekül. Die Reaktion erfordert typischerweise ein Sulfatierungsmittel wie Schwefeltrioxid-Pyridin-Komplex oder Chlorsulfonsäure unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Pregnenolonmonosulfat großtechnische Sulfatierungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden oft fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Steuerungssysteme, um eine gleichbleibende Produktqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pregnenolonmonosulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung in stärker oxidierte Formen.
Reduktion: Umwandlung in weniger oxidierte Formen.
Substitution: Austausch von funktionellen Gruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter bestimmten Bedingungen eingesetzt
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion gesättigtere Verbindungen erzeugen kann .
4. Wissenschaftliche Forschungsanwendungen
Pregnenolonmonosulfat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Als Vorläufer bei der Synthese anderer Steroidhormone verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation von Ionenkanälen und Neurotransmitterrezeptoren.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen auf kognitive Funktion, affektive Störungen und Neuroprotektion.
Industrie: Eingesetzt bei der Entwicklung von Pharmazeutika und als biochemisches Forschungswerkzeug .
5. Wirkmechanismus
Pregnenolonmonosulfat übt seine Wirkungen durch mehrere Mechanismen aus:
Ionenkanalmodulation: Wirkt als Modulator verschiedener Ionenkanäle, darunter GABA_A-, NMDA- und AMPA-Rezeptoren.
Rezeptorinteraktion: Hemmt Cannabinoid-CB1-Rezeptoren und reduziert so die Wirkungen von Tetrahydrocannabinol (THC).
Beteiligte Signalwege: Beteiligt sich an Signalwegen, die die neuronale Aktivität und synaptische Plastizität beeinflussen .
Ähnliche Verbindungen:
Pregnenolon: Der Vorläufer von Pregnenolonmonosulfat.
Dehydroepiandrosteronsulfat (DHEA-S): Ein weiteres sulfatiertes Steroid mit ähnlichen neuroaktiven Eigenschaften.
Vergleich:
Pregnenolon: Während Pregnenolon der Vorläufer ist, hat Pregnenolonmonosulfat eine zusätzliche Sulfatierung, die seine Wasserlöslichkeit erhöht und seine biologische Aktivität verändert.
Dehydroepiandrosteronsulfat: Beide Verbindungen haben neuroaktive Eigenschaften, aber Pregnenolonmonosulfat hat unterschiedliche Auswirkungen auf bestimmte Ionenkanäle und Rezeptoren
Pregnenolonmonosulfat zeichnet sich durch seine einzigartige Kombination aus Neurosteroidaktivität, Ionenkanalmodulation und Rezeptorinteraktionen aus, was es zu einer wertvollen Verbindung sowohl im Forschungs- als auch im therapeutischen Kontext macht.
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJBBUIOWGGQOP-QGVNFLHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924910 | |
| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3beta-Hydroxypregn-5-en-20-one sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1247-64-9 | |
| Record name | Pregnenolone sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pregnenolone sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PREGNENOLONE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y4D91RG0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















